Molecular weight of 2,5-Dichloro-6-iodonicotinaldehyde
Molecular weight of 2,5-Dichloro-6-iodonicotinaldehyde
An In-Depth Technical Guide to 2,5-Dichloro-6-iodonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dichloro-6-iodonicotinaldehyde, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. The document details the compound's core physicochemical properties, including its molecular weight and structure. It outlines a proposed synthetic pathway and discusses standard methodologies for its purification and analytical characterization, including spectroscopic and chromatographic techniques. Furthermore, the guide explores the chemical reactivity of its key functional groups—the aldehyde, dichloro-substituted ring, and iodo-substituent—and discusses its potential applications as a versatile building block in the development of novel pharmaceutical agents and other advanced materials. Safety and handling protocols are also addressed to ensure its proper use in a research and development setting. This document serves as a foundational resource for scientists engaged in the synthesis, evaluation, and application of this and related heterocyclic compounds.
Physicochemical Properties and Structure
2,5-Dichloro-6-iodonicotinaldehyde is a polysubstituted pyridine derivative. The strategic placement of electron-withdrawing chlorine atoms, a reactive aldehyde group, and a versatile iodine atom makes it a valuable intermediate for complex molecular synthesis. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 301.90 g/mol | |
| Molecular Formula | C₆H₂Cl₂INO | |
| Physical Form | Solid | |
| InChI Key | UWBIGQSFURXXAZ-UHFFFAOYSA-N | |
| SMILES String | Clc1cc(C=O)c(Cl)nc1I | |
| MDL Number | MFCD18803498 |
The molecular structure features a pyridine ring substituted at the 2, 5, and 6 positions with chlorine and iodine atoms, and an aldehyde group at the 3-position (nicotinaldehyde). This arrangement of functional groups provides multiple sites for chemical modification.
Caption: 2D Structure of 2,5-Dichloro-6-iodonicotinaldehyde.
Proposed Synthesis and Purification
Proposed Synthetic Workflow
The synthesis could commence from a suitable nicotinic acid or nicotinamide derivative, proceeding through sequential halogenation and functional group transformations.
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Starting Material Selection : A potential starting point is 2,5-dichloropyridine.
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Directed Ortho-Metalation and Iodination : The nitrogen atom in the pyridine ring can direct metalation to the C6 position. Treatment with a strong base like lithium diisopropylamide (LDA) followed by quenching with an iodine source (e.g., I₂) would install the iodo group.
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Formylation : The final introduction of the aldehyde group at the C3 position could be achieved through another metalation/formylation sequence or via a Vilsmeier-Haack reaction if the substrate is sufficiently activated.
A key challenge in this pathway is controlling the regioselectivity of the functionalization steps. The electronic effects of the existing chloro substituents will heavily influence the reactivity of the remaining ring positions.
Caption: Proposed synthetic workflow for the target compound.
Purification Protocol
Post-synthesis, the crude product would likely contain starting materials, reagents, and side-products. Purification is essential to achieve the high purity (>95%) required for most research applications.
Step-by-Step Methodology:
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Work-up : The reaction mixture is quenched, and the organic product is extracted into a suitable solvent like ethyl acetate or dichloromethane. The organic layer is washed with brine and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
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Solvent Removal : The solvent is removed under reduced pressure using a rotary evaporator.
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Column Chromatography : The crude residue is purified by flash column chromatography.
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Stationary Phase : Silica gel (230-400 mesh).
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Mobile Phase : A gradient of ethyl acetate in hexane is a common choice for separating compounds of moderate polarity. The optimal solvent system would be determined by thin-layer chromatography (TLC) analysis.
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Crystallization : Fractions containing the pure product, as identified by TLC, are combined and the solvent evaporated. The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product.
Analytical Characterization
To confirm the identity and purity of the synthesized 2,5-Dichloro-6-iodonicotinaldehyde, a suite of analytical techniques must be employed.
Caption: Standard analytical workflow for compound validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR : The proton NMR spectrum is expected to be simple. It should feature a singlet for the aldehyde proton (CHO), typically in the range of δ 9.5-10.5 ppm. A second singlet corresponding to the lone aromatic proton (H4) on the pyridine ring would also be present, likely in the δ 7.5-8.5 ppm region.
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¹³C NMR : The carbon NMR spectrum will provide evidence for all six carbon atoms in the molecule. The aldehyde carbon should appear as a distinct signal around δ 185-195 ppm. The remaining five aromatic carbons will have chemical shifts determined by their substituents, with carbons bonded to halogens showing characteristic shifts.
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight. Using a technique like electrospray ionization (ESI), the mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 302.9. A key feature will be the isotopic pattern arising from the two chlorine atoms. The relative abundance of the M, M+2, and M+4 peaks will be approximately 9:6:1, which is a definitive signature for a dichlorinated compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of a final compound. Using a reverse-phase column (e.g., C18) with a mobile phase such as a gradient of acetonitrile in water, a pure sample should yield a single major peak. The purity is calculated by integrating the peak area and is typically expected to be ≥95% for use in drug discovery and development.
Reactivity and Potential Applications
The utility of 2,5-Dichloro-6-iodonicotinaldehyde as a synthetic intermediate stems from the distinct reactivity of its functional groups.
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Aldehyde Group : This group is a versatile handle for various transformations, including:
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Halogenated Pyridine Ring : The halogens serve as key sites for carbon-carbon and carbon-heteroatom bond formation.
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Iodine Atom : The C-I bond is particularly susceptible to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, alkyl, or amino groups.
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Chlorine Atoms : While less reactive than iodine in cross-coupling, the chlorine atoms can be displaced via nucleophilic aromatic substitution (SₙAr) under specific conditions, or can participate in certain coupling reactions.
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Given its structural motifs, this compound is a highly attractive starting material for building libraries of complex molecules for screening in drug discovery programs. Substituted pyridines are privileged structures found in numerous FDA-approved drugs, and the ability to selectively functionalize this scaffold at three different positions provides a powerful tool for medicinal chemists.
Safety and Handling
2,5-Dichloro-6-iodonicotinaldehyde is classified as a hazardous substance and must be handled with appropriate precautions.
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GHS Classification : The compound is labeled with the GHS06 pictogram, indicating acute toxicity.
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Hazard Statements :
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H301: Toxic if swallowed.
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H319: Causes serious eye irritation.
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Precautionary Measures :
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and direct contact with skin and eyes.
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In case of accidental exposure, seek immediate medical attention.
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Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
References
- Lokesh, R., et al. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives.
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Lokesh, R., et al. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. ResearchGate. Retrieved from [Link]
